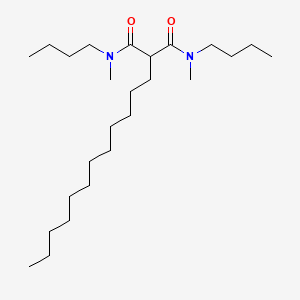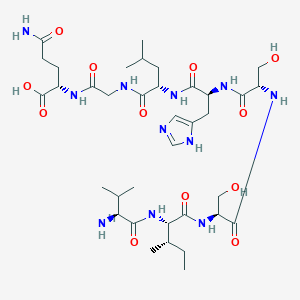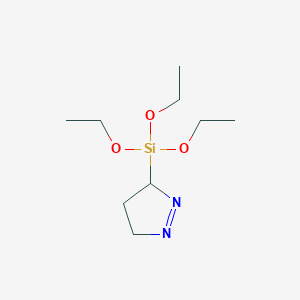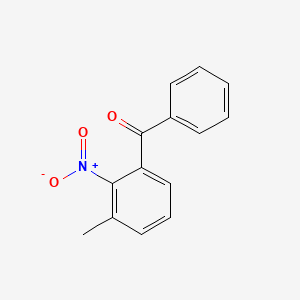
N~1~,N~3~-Dibutyl-2-dodecyl-N~1~,N~3~-dimethylpropanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~,N~3~-Dibutyl-2-dodecyl-N~1~,N~3~-dimethylpropanediamide: is a synthetic organic compound known for its unique chemical structure and properties. This compound belongs to the class of amides and is characterized by the presence of two butyl groups, a dodecyl group, and two methyl groups attached to a propanediamide backbone. Its chemical formula is C23H48N2O2.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~3~-Dibutyl-2-dodecyl-N~1~,N~3~-dimethylpropanediamide typically involves the reaction of N,N-dibutylpropanediamine with dodecyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:
N,N-dibutylpropanediamine+dodecyl chloride→N 1 ,N 3 -Dibutyl-2-dodecyl-N 1 ,N 3 -dimethylpropanediamide
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as distillation and chromatography ensures the production of high-purity N1,N~3~-Dibutyl-2-dodecyl-N~1~,N~3~-dimethylpropanediamide.
Chemical Reactions Analysis
Types of Reactions: N1,N~3~-Dibutyl-2-dodecyl-N~1~,N~3~-dimethylpropanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dodecyl group can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of new amides with different alkyl or aryl groups.
Scientific Research Applications
Chemistry: N1,N~3~-Dibutyl-2-dodecyl-N~1~,N~3~-dimethylpropanediamide is used as a reagent in organic synthesis for the preparation of complex molecules. It serves as a building block for the synthesis of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the interactions between amides and biological macromolecules such as proteins and nucleic acids. It is also used in the development of novel drug delivery systems.
Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its unique structure allows for the design of molecules with specific biological activities.
Industry: In the industrial sector, N1,N~3~-Dibutyl-2-dodecyl-N~1~,N~3~-dimethylpropanediamide is used as a surfactant and emulsifier in the formulation of various products, including cosmetics, detergents, and lubricants.
Mechanism of Action
The mechanism of action of N1,N~3~-Dibutyl-2-dodecyl-N~1~,N~3~-dimethylpropanediamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their conformation and activity. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways.
Comparison with Similar Compounds
- N,N’-Dimethyl-1,3-propanediamine
- N,N’-Diethyl-1,3-propanediamine
- N,N’-Dibutyl-1,3-propanediamine
Comparison: N1,N~3~-Dibutyl-2-dodecyl-N~1~,N~3~-dimethylpropanediamide is unique due to the presence of the dodecyl group, which imparts distinct hydrophobic properties. This makes it more suitable for applications in surfactants and emulsifiers compared to its analogs. Additionally, the presence of both butyl and dodecyl groups enhances its ability to interact with a wide range of molecular targets, making it a versatile compound in scientific research and industrial applications.
Properties
CAS No. |
145631-79-4 |
|---|---|
Molecular Formula |
C25H50N2O2 |
Molecular Weight |
410.7 g/mol |
IUPAC Name |
N,N'-dibutyl-2-dodecyl-N,N'-dimethylpropanediamide |
InChI |
InChI=1S/C25H50N2O2/c1-6-9-12-13-14-15-16-17-18-19-20-23(24(28)26(4)21-10-7-2)25(29)27(5)22-11-8-3/h23H,6-22H2,1-5H3 |
InChI Key |
RTPBRXBERLLCQY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(C(=O)N(C)CCCC)C(=O)N(C)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[tert-Butyl(propyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B12549385.png)
![5,5'-Bis[4-(5-decylthiophen-2-YL)phenyl]-2,2'-bithiophene](/img/structure/B12549389.png)

![4-[(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)oxy]aniline](/img/structure/B12549401.png)


![1,1',1''-(Ethane-1,1,1-triyl)tris{4-[2-(1-iodoethoxy)ethoxy]benzene}](/img/structure/B12549425.png)

![Tributyl[cyclopropyl(phenyl)methyl]stannane](/img/structure/B12549430.png)

